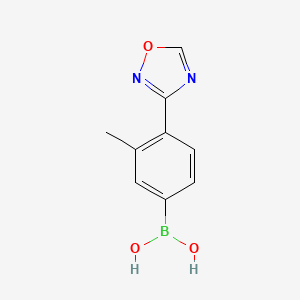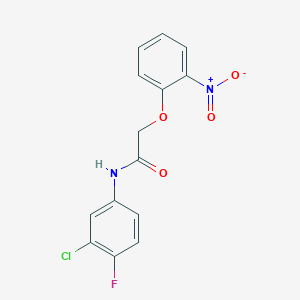![molecular formula C17H19N3O4S B12455334 N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide](/img/structure/B12455334.png)
N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an acetamide group, a benzenesulfonamido group, and a phenyl group. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE typically involves multiple steps. One common method starts with the reaction of 4-acetamidobenzenesulfonyl chloride with aniline to form 4-acetamidobenzenesulfonamide. This intermediate is then reacted with N-methylacetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise temperature control, use of catalysts, and purification steps such as recrystallization and chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes .
Mécanisme D'action
The mechanism of action of N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidobenzenesulfonamide: Shares a similar sulfonamide group but lacks the N-methylacetamide moiety.
N-Acetylsulfanilamide: Another sulfonamide compound with similar antibacterial properties
Uniqueness
N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is unique due to its combined structural features, which confer specific reactivity and stability. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C17H19N3O4S |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
N-[4-[[4-[acetyl(methyl)amino]phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H19N3O4S/c1-12(21)18-14-6-10-17(11-7-14)25(23,24)19-15-4-8-16(9-5-15)20(3)13(2)22/h4-11,19H,1-3H3,(H,18,21) |
Clé InChI |
DRYUUYJVTKSESH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N'-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide](/img/structure/B12455252.png)
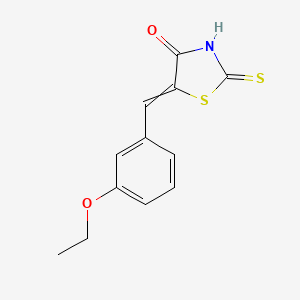
![2-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]carbamoyl}benzoic acid](/img/structure/B12455258.png)
![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B12455263.png)
![4-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12455266.png)
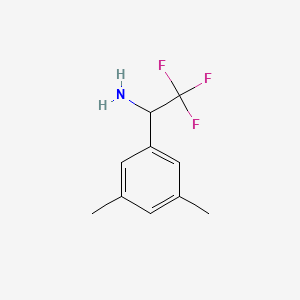
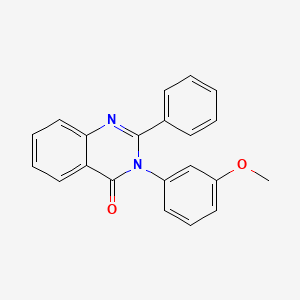
![N~2~-(3,5-dimethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12455285.png)
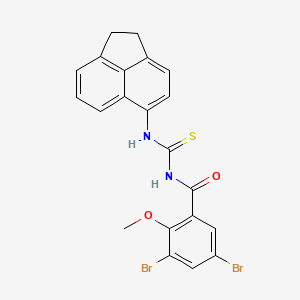
amino}cyclopentanecarboxamide](/img/structure/B12455303.png)
![2-(2,5-Dimethyl-7-pentafluoroethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12455305.png)
![3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12455314.png)
